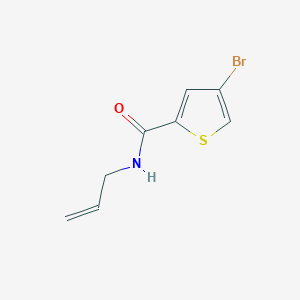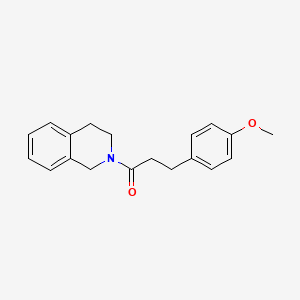![molecular formula C20H13FN2O2S2 B10971725 N-{3-[(2-fluorophenyl)carbamoyl]thiophen-2-yl}-1-benzothiophene-3-carboxamide](/img/structure/B10971725.png)
N-{3-[(2-fluorophenyl)carbamoyl]thiophen-2-yl}-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(2-fluorophenyl)carbamoyl]thiophen-2-yl}-1-benzothiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a benzothiophene ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-fluorophenyl)carbamoyl]thiophen-2-yl}-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-fluorophenyl)carbamoyl]thiophen-2-yl}-1-benzothiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-{3-[(2-fluorophenyl)carbamoyl]thiophen-2-yl}-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-{3-[(2-fluorophenyl)carbamoyl]thiophen-2-yl}-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-{3-[(2-fluorophenyl)carbamoyl]thiophen-2-yl}-1-benzothiophene-3-carboxamide can be compared with other thiophene and benzothiophene derivatives:
Thiophene Derivatives: These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Benzothiophene Derivatives: These compounds are also biologically active and are used in the development of pharmaceuticals and advanced materials.
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
This compound stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C20H13FN2O2S2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[3-[(2-fluorophenyl)carbamoyl]thiophen-2-yl]-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H13FN2O2S2/c21-15-6-2-3-7-16(15)22-18(24)13-9-10-26-20(13)23-19(25)14-11-27-17-8-4-1-5-12(14)17/h1-11H,(H,22,24)(H,23,25) |
InChI Key |
CVWMMBYNIQOMOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)NC3=C(C=CS3)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(3,3-Diphenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10971653.png)
![N-(2,5-difluorobenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10971667.png)

![Ethyl 4-({[4-(2-ethoxyphenyl)piperazin-1-yl]carbonyl}amino)benzoate](/img/structure/B10971672.png)
![4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10971682.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10971692.png)
![(2-{[3-Cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B10971700.png)

![6-[(4-Cyclohexylpiperazin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10971711.png)
![N-(3,5-difluorobenzyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10971716.png)
![N-[3-(cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrazine-2-carboxamide](/img/structure/B10971719.png)
![methyl (2E)-5-[4-(diethylamino)phenyl]-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10971722.png)
![1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-methyl-1H-pyrazol-1-yl)ethanone](/img/structure/B10971732.png)
